molecular formula C14H6F6N2O5 B145518 3-Nitro-5-(trifluoromethyl)phenyl ether CAS No. 133532-73-7

3-Nitro-5-(trifluoromethyl)phenyl ether

Cat. No. B145518
M. Wt: 396.2 g/mol
InChI Key: ZPNHAOMFUZPNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Nitro-5-(trifluoromethyl)phenyl ether” is a chemical compound with the molecular formula C7H4F3NO3 . It is also known as Phenyl trifluoromethyl ether . This compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of “3-Nitro-5-(trifluoromethyl)phenyl ether” involves a reaction with hydrogen bromide and acetic acid in water. The mixture is heated at reflux until the reaction is judged to be complete by LCMS. The reaction is then concentrated to yield the desired product .


Molecular Structure Analysis

The molecular structure of “3-Nitro-5-(trifluoromethyl)phenyl ether” can be represented by the SMILES string FC(F)(F)Oc1ccccc1 . The InChI key for this compound is GQHWSLKNULCZGI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The mechanism of the chemical reaction involved in the synthesis of “3-Nitro-5-(trifluoromethyl)phenyl ether” is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Nitro-5-(trifluoromethyl)phenyl ether” include a vapor pressure of 41.3 mmHg at 25 °C, a refractive index n20/D 1.406 (lit.), a boiling point of 102 °C (lit.), and a density of 1.226 g/mL at 25 °C (lit.) .

Safety And Hazards

This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-nitro-3-[3-nitro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2O5/c15-13(16,17)7-1-9(21(23)24)5-11(3-7)27-12-4-8(14(18,19)20)2-10(6-12)22(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNHAOMFUZPNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570822
Record name 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-(trifluoromethyl)phenyl ether

CAS RN

133532-73-7
Record name 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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